molecular formula C16H34O12S2 B1677551 Ms-PEG8-Ms CAS No. 109789-41-5

Ms-PEG8-Ms

Cat. No. B1677551
CAS RN: 109789-41-5
M. Wt: 482.6 g/mol
InChI Key: HGSUQRYIYRXWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ms-PEG8-Ms is a polyethylene glycol (PEG) compound that is activated as an NHS ester for covalent pegylation of primary amines on proteins . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound is provided as a series of 4, 8, 12, and 24 ethylene glycol units .


Synthesis Analysis

The Thermo Scientific MS(PEG)n series, which includes this compound, consists of N-hydroxysuccinimide (NHS) esters. These react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Molecular Structure Analysis

This compound has a molecular weight of 482.6 g/mol and a molecular formula of C16H34O12S2 . It contains a PEG spacer with 8 ethylene glycol units .


Chemical Reactions Analysis

The NHS ester in this compound is spontaneously reactive with primary amines, providing for efficient PEGylation of proteins, peptides, and other amine-containing molecules or surfaces . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .


Physical And Chemical Properties Analysis

This compound is a PEG-based compound with a defined molecular weight and PEG chain length . It is hydrophilic, water-soluble, and highly flexible . It is also nontoxic and nonimmunogenic .

Scientific Research Applications

Targeted Cancer Therapy

A study introduced a targeting polymer poly(ethylene glycol)-folic acid (PEG-FA) on the surface of polydopamine (PDA)-modified mesoporous silica nanoparticles (MSNs) to develop novel nanoparticles (MSNs@PDA-PEG-FA) employed as a drug delivery system for cervical cancer therapy. These nanoparticles demonstrated pH-sensitive and sustained drug release profiles, enhancing the therapeutic anticancer effect and minimizing potential damage to normal cells due to the acidic microenvironment of the tumor. The MSNs@PDA-PEG-FA achieved significantly high targeting efficiency, indicating their promising potential as carriers for cancer treatments (Cheng et al., 2017).

Gene Transfection

Another application involves a mesoporous silica nanosphere (MSN)-based gene transfection system, where second-generation (G2) polyamidoamines (PAMAMs) were attached to the surface of MSN. This system, G2-PAMAM-capped MSN (G2-MSN), was used to complex with plasmid DNA, demonstrating the mesoporous structure of the MSN material allows for the encapsulation of membrane-impermeable molecules like pharmaceutical drugs and fluorescent dyes, serving as a universal transmembrane carrier for intracellular drug delivery and imaging applications (Radu et al., 2004).

pH-Sensitive Drug Delivery

Mesoporous silica nanoparticles coated with an ultra-pH-sensitive gatekeeper and poly(ethylene glycol) (PEG) were designed for efficient drug/gene delivery targeting tumor therapy. These multifunctional pH-sensitive MSNs exhibited enhanced dispersity, high drug loading capacity, long-circulation time, pH-triggered targeting, and better cellular uptake, making them potential candidates for pH-sensitive drug delivery, such as tumor therapy (Chen et al., 2016).

Mechanism of Action

Target of Action

Ms-PEG8-Ms is a PEG-based PROTAC linker . It is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or peptides that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

This compound acts as a linker in the formation of PROTACs and ADCs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein in PROTACs . In ADCs, it links the antibody to the cytotoxic drug . The mesyl groups in this compound are good leaving groups for nucleophilic substitution reactions , which facilitates the conjugation process.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific proteins targeted by the PROTACs or ADCs it helps form . By degrading specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways related to the targeted antigen and the mechanism of the attached cytotoxic drug .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the PROTACs or ADCs it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these larger molecules can vary widely depending on their specific structures and targets . The hydrophilic PEG spacer in this compound can increase solubility in aqueous media , potentially improving bioavailability.

Result of Action

The result of this compound’s action is the formation of PROTACs or ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to various molecular and cellular effects, depending on the specific targets of the PROTACs or ADCs .

Action Environment

The action, efficacy, and stability of this compound, and the PROTACs or ADCs it forms, can be influenced by various environmental factors . These can include the presence of other proteins or molecules, pH, temperature, and the specific cellular or tissue environment . The PEG spacer in this compound provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .

Future Directions

Ms-PEG8-Ms is currently used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its future directions could include further exploration of its applications in drug delivery .

Biochemical Analysis

Biochemical Properties

Ms-PEG8-Ms plays a significant role in biochemical reactions, particularly in the process of PEGylation. PEGylation involves the covalent attachment of polyethylene glycol chains to proteins, peptides, or other molecules, which can improve their pharmacokinetic properties. This compound interacts with primary amine groups on proteins through nucleophilic attack, forming stable amide bonds. This interaction is facilitated by the methanesulfonyl groups, which act as leaving groups during the reaction .

The enzymes and proteins that this compound interacts with include immunoglobulins, enzymes like catalase, and therapeutic proteins. The nature of these interactions is primarily covalent, resulting in the formation of PEGylated biomolecules that exhibit enhanced stability and reduced immunogenicity .

Cellular Effects

This compound influences various cellular processes by modifying the properties of proteins and other biomolecules. In particular, PEGylation with this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, PEGylated proteins may have altered interactions with cell surface receptors, leading to changes in downstream signaling pathways. Additionally, the increased stability and solubility of PEGylated proteins can enhance their cellular uptake and distribution, impacting gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of covalent bonds between the methanesulfonyl groups and primary amine groups on target proteins. This reaction results in the attachment of polyethylene glycol chains to the proteins, which can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. The binding interactions of this compound with biomolecules are primarily covalent, leading to the formation of stable PEGylated products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to extreme pH or temperature can lead to degradation. Long-term studies have shown that PEGylated proteins retain their enhanced stability and reduced immunogenicity over extended periods, making this compound a valuable tool for biochemical research and pharmaceutical development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively PEGylate target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as immune responses or organ toxicity. Threshold effects have been observed, where the benefits of PEGylation are maximized at optimal dosages, while higher doses may lead to diminishing returns or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and degradation. The enzymes that interact with this compound include proteases and peptidases, which can cleave PEGylated proteins and release the polyethylene glycol chains. Additionally, this compound can affect metabolic flux and metabolite levels by altering the stability and solubility of target proteins, impacting their degradation and turnover rates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol chains can enhance the solubility and stability of PEGylated proteins, facilitating their transport across cell membranes and within tissues. This compound can also affect the localization and accumulation of target proteins, leading to changes in their cellular distribution and activity .

Subcellular Localization

The subcellular localization of this compound and its PEGylated products is influenced by targeting signals and post-translational modifications. This compound can direct proteins to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, or lysosomes. These targeting signals can enhance the activity and function of PEGylated proteins by ensuring their proper localization within the cell .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUQRYIYRXWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ms-PEG8-Ms
Reactant of Route 2
Reactant of Route 2
Ms-PEG8-Ms
Reactant of Route 3
Reactant of Route 3
Ms-PEG8-Ms
Reactant of Route 4
Reactant of Route 4
Ms-PEG8-Ms
Reactant of Route 5
Ms-PEG8-Ms
Reactant of Route 6
Reactant of Route 6
Ms-PEG8-Ms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.